2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
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Description
2-(2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H11N3O3S and its molecular weight is 325.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the dopamine receptor D2 and acetylcholinesterase (AChE) . These receptors play crucial roles in the nervous system. The dopamine receptor D2 is involved in motor control, reward, and reinforcement, while AChE is a key enzyme involved in the termination of nerve transmission at cholinergic synapses .
Mode of Action
This compound interacts with its targets by binding to their allosteric sites . In the case of the dopamine receptor D2, it modulates the receptor’s activity, potentially influencing motor control and reward mechanisms . For AChE, the compound acts as an inhibitor, preventing the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh), thus prolonging the action of ACh at cholinergic synapses .
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 and AChE affects several biochemical pathways. By modulating the activity of the dopamine receptor D2, it can influence the dopaminergic pathways involved in motor control and reward . By inhibiting AChE, it affects the cholinergic pathway, leading to an increase in the levels of ACh, a neurotransmitter associated with memory and learning .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been predicted in silico . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. By modulating the dopamine receptor D2, it could potentially influence behaviors associated with this receptor, such as motor control and reward . By inhibiting AChE, it could potentially enhance cognitive function by increasing the levels of ACh .
Properties
IUPAC Name |
2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15-10-4-1-2-5-11(10)16(21)19(15)8-7-13-17-14(18-22-13)12-6-3-9-23-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXRYGLEBGWFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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